molecular formula C10H9ClO3 B2779129 Methyl 3-chloro-2-oxo-3-phenylpropanoate CAS No. 32803-73-9

Methyl 3-chloro-2-oxo-3-phenylpropanoate

Cat. No.: B2779129
CAS No.: 32803-73-9
M. Wt: 212.63
InChI Key: LQGLOOLNAIZIIW-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-chloro-2-oxo-3-phenylpropanoate can be synthesized through a chemoenzymatic reaction involving acetyl chloride, chloroacetic acid, and phenylacetaldehyde in the presence of thiosemicarbazide . The reaction typically yields around 80% of the desired product . The reaction conditions include maintaining a controlled temperature and pH to ensure optimal yield and purity.

Industrial Production Methods

While specific industrial production methods are not extensively documented, the synthesis of this compound likely involves similar chemoenzymatic processes on a larger scale. Industrial production would focus on optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-2-oxo-3-phenylpropanoate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.

    Oxidation Reactions: The phenyl ring can undergo oxidation to introduce additional functional groups.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or primary amines in the presence of a base.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Formation of amides or thioesters.

    Reduction: Formation of alcohols.

    Oxidation: Formation of carboxylic acids or quinones.

Scientific Research Applications

Methyl 3-chloro-2-oxo-3-phenylpropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-chloro-2-oxo-3-phenylpropanoate involves its interaction with cellular components, similar to paclitaxel. It is believed to bind to microtubules, stabilizing them and preventing their depolymerization, which is crucial for cell division . This action disrupts the mitotic process, leading to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Paclitaxel: A well-known anticancer drug with a similar mechanism of action.

    Docetaxel: Another taxane derivative with anticancer properties.

    Methyl 3-oxo-3-phenylpropanoate: A structurally related compound with different functional groups.

Uniqueness

Methyl 3-chloro-2-oxo-3-phenylpropanoate is unique due to its chloro substituent, which imparts distinct reactivity and biological activity compared to other similar compounds . Its ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

methyl 3-chloro-2-oxo-3-phenylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO3/c1-14-10(13)9(12)8(11)7-5-3-2-4-6-7/h2-6,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQGLOOLNAIZIIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)C(C1=CC=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32803-73-9
Record name methyl 3-chloro-2-oxo-3-phenylpropanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

This compound was synthesised as 3-chloro-3-(4-fluoro-phenyl)-2-oxo-propionic acid methyl ester but using benzaldehyde instead 4-fluorobenzaldehyde.
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